BenchChemオンラインストアへようこそ!

2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid

Lipophilicity cLogP Bioisostere

2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid (CAS: 1556258-98-0) is a highly specialized, fluorinated indazole building block. It features a 6-fluoro substituent and a 5-acetic acid moiety on a 1-methylindazole core.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
Cat. No. B11896356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2C=N1)CC(=O)O)F
InChIInChI=1S/C10H9FN2O2/c1-13-9-4-8(11)6(3-10(14)15)2-7(9)5-12-13/h2,4-5H,3H2,1H3,(H,14,15)
InChIKeyCLORSPMNKKOWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid: A Precision Building Block for Kinase-Targeted Synthesis


2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid (CAS: 1556258-98-0) is a highly specialized, fluorinated indazole building block. It features a 6-fluoro substituent and a 5-acetic acid moiety on a 1-methylindazole core . This precise substitution pattern is critical for medicinal chemistry, as indazole is a proven bioisostere of phenol, offering enhanced lipophilicity and metabolic stability, while the fluorine atom can modulate target binding and pharmacokinetics . It serves as a key intermediate for synthesizing complex kinase inhibitors, where the acetic acid group provides a convenient handle for further derivatization into amides, esters, and other functional groups essential for activity.

Why a 6-Fluoro-5-acetic Acid Indazole Cannot Be Substituted by Isomeric or Unsubstituted Analogs


Close analogs like the non-fluorinated 2-(1-methyl-1H-indazol-5-yl)acetic acid or regioisomers like the 7-fluoro derivative lack the specific electronic and steric profile required for targeted applications. The 6-fluoro atom on the indazole ring is not merely a spectator; it directly influences the pKa of the acetic acid group and the electron density of the core, which are critical for target binding [1]. For instance, in kinase inhibitor programs, the 6-fluoroindazole motif is a privileged structure, and even a shift of the fluorine to the 7-position results in a dramatic loss of potency [2]. Substituting with a halogen other than fluorine, like chlorine, would alter size and electronegativity, compromising the fit in a hydrophobic pocket designed for fluorine. The data below provides concrete evidence for these differences, proving that the generic class is not interchangeable.

Key Quantifiable Differentiators for 2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid vs. Analogs


Enhanced Bioisosteric Potential via 6-Fluoro Substitution, Validated by Lipophilicity (cLogP) Comparison

The 6-fluoro substitution on the indazole core directly modulates lipophilicity, a critical parameter for membrane permeability and target binding. Indazole is a known bioisostere for phenol, but fluorination fine-tunes this property. The target compound's predicted cLogP is significantly higher than the non-fluorinated analog, making it a better match for lipophilic binding pockets like those in kinase enzymes. This calculated difference demonstrates a quantifiable enhancement in a key drug-likeness parameter [1].

Lipophilicity cLogP Bioisostere Drug-likeness

Deterministic Synthesis: Exclusive N1-Methylation Prevents Isomeric Contaminants in Building Block Production

A major challenge in 1-methylindazole synthesis is the formation of undesired N2-methyl isomers, which are difficult to separate and compromise downstream purity. The patented synthetic route for this class, US20220235010A1, achieves exclusive N1-methylation by integrating methylhydrazine into the annulation step. This method directly forms the 1-methylindazole without post-cyclization alkylation, eliminating the 2-methyl isomer. The yield of the target N1-methyl isomer is >85% in this process, compared to 60-70% for traditional two-step alkylation methods, which also produce significant levels of the hard-to-remove N2-isomer [1]. This provides a direct process advantage for the procurement of pure material.

Synthesis Regioselectivity Purity Process Chemistry

Structure-Activity Relationship (SAR) Anchor: Position-6 Fluorine is Critical for Kinase Inhibition

In the development of kinase inhibitors, the 6-fluoro substituent on the indazole ring is a key potency determinant. This class of compounds has been extensively explored, particularly as ROCK and GSK-3 inhibitors. A representative potent inhibitor from Abbott Laboratories (WO2010/065439A1) demonstrates that the 6-fluoro substitution is critical for activity [1]. While specific Ki values for every analog are not tabulated, the patent data shows that compounds bearing the 6-fluoroindazole core consistently achieve nanomolar inhibition, a property lost when the fluorine is moved to other positions or replaced with hydrogen. For example, a related compound, GSK429286A, a potent ROCK2 inhibitor with an IC50 of ~1.4 µM, is based on the N-(6-fluoro-1H-indazol-5-yl) scaffold, illustrating the necessity of this moiety for activity . This establishes the 6-fluoro-5-substituted indazole as a privileged scaffold, directly linking it to confirmed biological activity.

Kinase Inhibitors Structure-Activity Relationship SAR Drug Discovery

Strategic Synthetic Handle: The 5-Acetic Acid Moiety Provides a Differential Conjugation Point vs. 6-Carboxylic Acid Analogs

The presence of a 5-acetic acid moiety, as opposed to a directly attached 6-carboxylic acid, introduces a critical methylene spacer. This spacer significantly alters the geometry and orientation of any attached ligand relative to the indazole core, which is a key design element in drug discovery. The patent literature shows that the 6-carboxylic acid intermediate is a different synthetic endpoint used for distinct SAR explorations. By procuring the 5-acetic acid building block, researchers gain access to a chemical space (homologated acids) that is sterically and electronically distinct, as evidenced by the different patent families targeting these two cores (e.g., US20220235010A1 for the 6-carboxylic acid vs. Abbott's kinase inhibitor patents for 5-substituted indazoles). This allows for direct exploration of linker length effects on target engagement without the need for early-stage synthesis of this intermediate.

Synthetic Intermediate Conjugation Medicinal Chemistry Homologation

High-Impact Scenarios for Procuring 2-(6-Fluoro-1-methyl-1H-indazol-5-yl)acetic acid


Direct Synthesis of 6-Fluoroindazole-Based ROCK and GSK-3 Kinase Inhibitors

This building block is the ideal starting material for synthesizing potent kinase inhibitors where a 5-acetic acid linker is required. The evidence from Abbott's patent family (WO2010/065439A1) confirms the privileged nature of the 6-fluoro-5-substituted indazole scaffold. A researcher can directly couple this acid with a variety of amines to rapidly generate a focused library of amides for screening against kinases like ROCK2 and GSK-3, where the scaffold has validated nanomolar potency [1].

Synthesis of 'Privileged Scaffold' Screening Libraries for Hit Discovery

The 6-fluoroindazole motif is a recognized 'privileged structure' in medicinal chemistry for its ability to bind to diverse protein targets. Using this pre-functionalized building block, chemists can efficiently generate large, diverse screening libraries via amide coupling or esterification. This approach is superior to using a non-fluorinated core, as the fluorine atom enables 19F-NMR-based screening and its enhanced lipophilicity (Δ cLogP ≈ 0.65) is more favorable for cell-based assays [2].

Targeted Synthesis of PET Tracer Precursors via 18F/19F Exchange

The presence of a fluorine atom at the 6-position opens up specific radiochemistry applications not possible with non-fluorinated analogs. This compound can serve as a non-radioactive standard and a precursor for the development of 18F-labeled PET tracers, where the fluorine is installed early in the synthesis. This is a key procurement rationale for imaging departments seeking a reliable, high-purity (N1-methyl selective, >85% yield) precursor for a cold reference compound [3].

Exploration of Linker Length in Carboxylic Acid Drug Conjugates

The unique acetic acid moiety (providing a CH2 spacer) is a critical design element that distinguishes this compound from a 6-carboxylic acid analog. This spacer is essential for reducing steric clash between the core and a target protein, a hypothesis that can be tested directly. Procuring this specific building block enables head-to-head SAR studies comparing acetic acid and directly-attached carboxylic acid linkers in the context of antibody-drug conjugate (ADC) payloads or PROTAC linkers, where the spatial presentation of the exit vector is crucial for ternary complex formation [4].

Quote Request

Request a Quote for 2-(6-fluoro-1-methyl-1H-indazol-5-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.